molecular formula C8H15N3 B1649551 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine CAS No. 1017783-10-6

1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No.: B1649551
CAS No.: 1017783-10-6
M. Wt: 153.22
InChI Key: WQLIPQMBZODCFN-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and an amine group

Preparation Methods

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine typically involves the reaction of 1,5-dimethylpyrazole with appropriate alkylating agents. One common method includes the alkylation of 1,5-dimethylpyrazole with 2-bromo-1-propanamine under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine include:

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Differing in the position of the amine group.

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine: Featuring a different substitution pattern on the pyrazole ring.

    3-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine: Substituted with a chlorine atom instead of an amine group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1017783-10-6

Molecular Formula

C8H15N3

Molecular Weight

153.22

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)propan-2-amine

InChI

InChI=1S/C8H15N3/c1-6(9)4-8-5-10-11(3)7(8)2/h5-6H,4,9H2,1-3H3

InChI Key

WQLIPQMBZODCFN-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)CC(C)N

Canonical SMILES

CC1=C(C=NN1C)CC(C)N

Origin of Product

United States

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